molecular formula C10H21N B1461574 (Cyclopropylmethyl)(hexan-2-yl)amine CAS No. 1157156-73-4

(Cyclopropylmethyl)(hexan-2-yl)amine

Cat. No. B1461574
M. Wt: 155.28 g/mol
InChI Key: ZVUMALUVIGDUSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as (Cyclopropylmethyl)(hexan-2-yl)amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia or other amines . Alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis) is another method used for the synthesis of amines .


Molecular Structure Analysis

The molecular structure of (Cyclopropylmethyl)(hexan-2-yl)amine can be deduced from its molecular formula, C10H21N. It consists of a cyclopropylmethyl group and a hexan-2-yl group attached to an amine (NH2) group.


Chemical Reactions Analysis

Amines, including (Cyclopropylmethyl)(hexan-2-yl)amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines can also react with acid chlorides or acid anhydrides to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary. For instance, hexan-2-amine, a component of (Cyclopropylmethyl)(hexan-2-yl)amine, has a boiling point of 120.1±8.0 °C at 760 mmHg and a vapor pressure of 15.5±0.2 mmHg at 25°C .

Scientific Research Applications

  • Schiff bases : A series of Schiff bases were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines . These compounds were confirmed by means of IR spectroscopy, Mass spectrometry, 1 H NMR and elemental analyses . They were assayed for antibacterial activity against selected strains of Gram positive, Gram negative bacteria and some fungi by zone inhibition method . Minimum inhibitory concentration (MIC) was also determined for each compound .

  • Propargylamines : Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .

  • Cyclopropylamine : This compound has been used in the synthesis of N - [4- (4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives . It has also been used in the synthesis of Pt (CPA) 2 ( bis methylthiomethylenepropanedioate) and Pt (CPA) 2 ( bis ethylthiomethylenepropanedioate) complexes . Cyclopropylamine inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . It is a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .

  • Cyclopropane Synthesis : Cyclopropane synthesis involves the formation of C-C bonds in carbocyclic compounds . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide produces cyclopropyl arenes in very good yields .

  • Bicyclo[2.1.1]hexane Compact Modules : In medicinal chemistry, sp 3-rich and strained bicyclic scaffolds are preferred as bio-isosteres . Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .

  • Cyclopropylamine : This compound has been used in the synthesis of N - [4- (4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives . It has also been used in the synthesis of Pt (CPA) 2 ( bis methylthiomethylenepropanedioate) and Pt (CPA) 2 ( bis ethylthiomethylenepropanedioate) complexes . Cyclopropylamine inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme . It is a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .

  • Synthesis of Bicyclo[3.1.0]hexanes : The convergent synthesis of bicyclo [3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .

  • Bicyclo[2.1.1]hexane Compact Modules : In medicinal chemistry, sp 3-rich and strained bicyclic scaffolds are preferred as bio-isosteres . Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates , while offering new vector’s angle opportunities .

Safety And Hazards

The safety data sheet for amines suggests that they are hazardous. They are flammable liquids and may be harmful if swallowed or in contact with skin . They can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . They are also suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-(cyclopropylmethyl)hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-4-5-9(2)11-8-10-6-7-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUMALUVIGDUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)(hexan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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